![molecular formula C14H19N3O4 B2418923 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428363-06-7](/img/structure/B2418923.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
is a complex organic molecule . It is related to the class of compounds known as PDE4B inhibitors . These inhibitors are often used in the treatment of central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The compound includes a pyrazolo[5,1-b][1,3]oxazine ring system, which is a type of heterocyclic compound .Scientific Research Applications
Synthesis of Pyrazolo Pyrazoles
The compound is used in the synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles. This process involves azomethine imine-alkyne cycloadditions using immobilized Cu (II)-Catalysts . The study showed that silica gel-bound Cu (II)–enaminone complexes are readily available and suitable heterogeneous catalysts for the synthesis of 6,7-dihydro-1 H ,5 H -pyrazolo [1,2- a ]pyrazoles .
Necroptosis Inhibitors
The compound has been reported as a potent necroptosis inhibitor. Necroptosis is a form of programmed cell death and inhibitors of this process have potential applications in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Antibiotic Applications
Bicyclic pyrazolidinones, which are based on the 6,7-dihydro-1 H,5 H-pyrazolo[1,2-a]pyrazole scaffold, exhibit antibiotic activity . These antibiotics are accessible by [3 + 2] cycloaddition of 3-oxopyrazolidin-1-ium-2-ides to acetylenes .
Mechanism of Action
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-13(11-10-12-17(15-11)4-1-7-19-12)16-5-2-14(3-6-16)20-8-9-21-14/h10H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATNWXGVDWJYOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC4(CC3)OCCO4)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.